Product packaging for 6-(Trifluoromethyl)isoquinolin-5-ol(Cat. No.:)

6-(Trifluoromethyl)isoquinolin-5-ol

Cat. No.: B8212127
M. Wt: 213.16 g/mol
InChI Key: XOTKZSHKKRNAFY-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinolin-5-ol is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO B8212127 6-(Trifluoromethyl)isoquinolin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)isoquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-6-5-14-4-3-7(6)9(8)15/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTKZSHKKRNAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Isoquinoline Core: a Privileged Scaffold in Medicinal Chemistry

The isoquinoline (B145761) motif, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govnih.govrsc.org Its prevalence in a vast array of natural products and synthetically derived pharmaceuticals underscores its remarkable ability to interact with a diverse range of biological targets. nih.govnih.govnih.govnumberanalytics.com

A Legacy in Natural Products:

Isoquinoline alkaloids represent a large and structurally diverse class of natural compounds with a long history of use in traditional medicine. numberanalytics.comwikipedia.orgnumberanalytics.comamerigoscientific.com Many of these naturally occurring molecules exhibit potent pharmacological activities. nih.govnumberanalytics.comwikipedia.org For instance, morphine and codeine, isolated from the opium poppy (Papaver somniferum), are powerful analgesics. wikipedia.orgnumberanalytics.comnih.gov Berberine, found in plants like goldenseal and barberry, possesses antimicrobial and anticancer properties. wikipedia.orgnumberanalytics.comnih.gov Other notable examples include the vasodilator papaverine (B1678415) and the muscle relaxant tubocurarine. wikipedia.orgwikipedia.org The therapeutic success of these natural alkaloids has cemented the isoquinoline core as a "privileged scaffold," a molecular framework that is more likely to yield biologically active compounds. nih.govnih.gov

Versatility in Synthetic Drugs:

The structural and electronic properties of the isoquinoline ring make it an attractive template for the design of synthetic drugs. nih.govnih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system can engage in various non-covalent interactions with biological macromolecules. nih.gov This versatility has been exploited to develop drugs targeting a wide spectrum of diseases, including cancer, infections, cardiovascular disorders, and neurological conditions. nih.govresearchgate.net The ability to readily introduce a variety of substituents onto the isoquinoline backbone allows for the fine-tuning of a compound's pharmacological profile, making it a highly adaptable and valuable scaffold in drug discovery. nih.govnih.gov

Table 1: Prominent Isoquinoline-Containing Drugs and their Therapeutic Applications

DrugTherapeutic Application
PraziquantelAnthelmintic
QuinaprilAntihypertensive
SaquinavirAntiretroviral
NoscapineAntitussive
ApomorphineAnti-Parkinson's Agent
TrabectedinAnticancer
MetocurineMuscle Relaxant
AtracuriumNeuromuscular Blocker

This table is populated with data from a search of a drug database and may not be exhaustive. drugbank.com

Trifluoromethylation: a Strategic Tool in Pharmaceutical Design

The strategic incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into drug candidates has become a cornerstone of modern medicinal chemistry. mdpi.comscilit.combohrium.com This is due to the profound and often beneficial effects that this small functional group can have on a molecule's physicochemical and biological properties. mdpi.comhovione.comresearchgate.net

Enhancing Metabolic Stability and Bioavailability:

One of the primary advantages of introducing a trifluoromethyl group is the enhancement of a drug's metabolic stability. mdpi.comnih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes which are major players in drug metabolism. mdpi.comnih.gov By blocking potential sites of metabolic oxidation, trifluoromethylation can increase a drug's half-life in the body, leading to improved bioavailability and potentially allowing for less frequent dosing. mdpi.com

Modulating Physicochemical Properties for Improved Potency:

The trifluoromethyl group is highly electronegative and lipophilic. mdpi.comwikipedia.org Its strong electron-withdrawing nature can significantly alter the electronic properties of an aromatic ring, influencing how a molecule interacts with its biological target. mdpi.comwikipedia.org This can lead to enhanced binding affinity and potency. mdpi.comresearchgate.netacs.org The lipophilicity of the CF3 group can also improve a molecule's ability to cross cellular membranes, a critical factor for reaching its site of action. mdpi.comnih.gov

Bioisosteric Replacement for Fine-Tuning Activity:

The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group. wikipedia.org This substitution allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and selectivity. wikipedia.org While the replacement of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, in a significant number of cases, it can lead to a substantial increase in potency. researchgate.netacs.org

Table 2: Notable Drugs Containing a Trifluoromethyl Group

DrugTherapeutic Application
Fluoxetine (Prozac)Antidepressant
Celecoxib (Celebrex)Anti-inflammatory
Efavirenz (Sustiva)Antiretroviral
Sitagliptin (Januvia)Antidiabetic
Aprepitant (Emend)Antiemetic
Bicalutamide (Casodex)Anticancer
Lenvatinib (Lenvima)Anticancer

This table highlights several well-known drugs that incorporate a trifluoromethyl group, demonstrating its broad applicability in pharmaceutical development. wikipedia.org

Contextualizing 6 Trifluoromethyl Isoquinolin 5 Ol in Substituted Isoquinoline Research

Classical and Contemporary Approaches to the Isoquinoline Scaffold

The construction of the core isoquinoline ring system has been a subject of extensive research for over a century. Several classical named reactions have been developed and refined over the years, providing the foundation for the synthesis of a wide variety of isoquinoline derivatives.

Pomeranz–Fritsch Cyclization and Modifications

The Pomeranz–Fritsch reaction, first reported in 1893, is a cornerstone of isoquinoline synthesis. rsc.orgthermofisher.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. rsc.orgwikipedia.org The reaction typically requires strong acids like concentrated sulfuric acid. thermofisher.com

A significant challenge in the Pomeranz–Fritsch reaction is the often low yields, particularly with substrates bearing electron-withdrawing groups. The strongly acidic conditions can also lead to side reactions. To address these limitations, several modifications have been developed. The Schlittler-Muller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, offering an alternative route to C1-substituted isoquinolines. thermofisher.com Another important advancement is the Bobbitt modification, which involves the hydrogenation of the intermediate Schiff base followed by acid-catalyzed cyclization to yield tetrahydroisoquinolines. thermofisher.com More contemporary modifications have explored the use of milder Lewis acids like trifluoroacetic anhydride (B1165640) and lanthanide triflates to promote the cyclization under less harsh conditions. wikipedia.org For substrates with deactivating groups, strategies such as using stronger electrophiles or increasing the reaction temperature may be employed to overcome the higher activation energy barrier. numberanalytics.com

Reaction Starting Materials Key Reagents Products Ref.
Classical Pomeranz–Fritsch Aromatic aldehyde, Aminoacetaldehyde dialkyl acetalConcentrated H₂SO₄Isoquinoline rsc.orgthermofisher.com
Schlittler-Muller Modification Substituted benzylamine, Glyoxal hemiacetalAcid catalystC1-substituted isoquinoline thermofisher.com
Bobbitt Modification BenzalaminoacetalH₂, Acid catalystTetrahydroisoquinoline thermofisher.com
Modern Modifications BenzalaminoacetalLewis acids (e.g., TFAA, Lanthanide triflates)Isoquinoline wikipedia.org

Bischler–Napieralski and Related Reactions (Pictet–Spengler, Pictet–Gams)

The Bischler–Napieralski reaction provides a powerful route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly facilitating the cyclization. For substrates with electron-withdrawing groups, harsher conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. wikipedia.orgjk-sci.com

The Pictet–Spengler reaction, a related and widely used method, involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. This reaction is catalyzed by acid and is a special case of the Mannich reaction.

The Pictet–Gams reaction is a modification of the Bischler-Napieralski synthesis that starts from a β-hydroxy-β-phenylethylamide. Under the same dehydrating conditions, it yields an isoquinoline directly, avoiding the need for a separate oxidation step.

Reaction Starting Materials Key Reagents/Conditions Primary Product Ref.
Bischler–Napieralski β-ArylethylamideP₂O₅, POCl₃3,4-Dihydroisoquinoline wikipedia.orgnrochemistry.com
Pictet–Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalystTetrahydroisoquinoline
Pictet–Gams β-Hydroxy-β-phenylethylamideDehydrating agent (e.g., P₂O₅)Isoquinoline

Regioselective Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. wikipedia.org Its introduction into the isoquinoline scaffold can be achieved through various strategies.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF₃ group into heterocyclic systems. rsc.org These methods often utilize reagents that can generate a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring. Reagents like trifluoroiodomethane (CF₃I) in the presence of a radical initiator such as triethylborane, sodium trifluoromethanesulfinate (Langlois' reagent), and Togni's reagents are commonly employed. wikipedia.org

For isoquinolines, radical trifluoromethylation can offer a direct route to trifluoromethylated products. For instance, a method for the synthesis of 1-trifluoromethylated isoquinolines from β-aryl-α-isocyano-acrylates using the Togni reagent as the CF₃ radical source has been developed. rsc.orgnih.gov This approach involves a radical cascade that constructs the isoquinoline framework while simultaneously installing the trifluoromethyl group. Another strategy involves the photoredox-mediated radical trifluoromethylation using [¹⁸F]trifluoroiodomethane, which is particularly relevant for the synthesis of PET tracers. nih.gov

Method Substrate CF₃ Source Key Conditions Product Ref.
Radical Cascade β-Aryl-α-isocyano-acrylateTogni reagentRadical initiator1-Trifluoromethylated isoquinoline rsc.orgnih.gov
Photoredox-mediated Various[¹⁸F]TrifluoroiodomethanePhotoredox catalyst, Light[¹⁸F]Trifluoromethylated compounds nih.gov

Annulation Reactions Utilizing Trifluoromethyl Building Blocks

An alternative and often more regioselective approach involves the use of building blocks that already contain the trifluoromethyl group. These precursors are then used in cyclization reactions to construct the desired trifluoromethylated isoquinoline ring system. This strategy avoids the potential for lack of regioselectivity sometimes observed in direct trifluoromethylation of a pre-formed isoquinoline.

For example, trifluoromethyl-substituted quinolines have been synthesized from trifluoroacetylacetylenes through a 1,2- or 1,4-addition of anilines followed by acid-catalyzed ring closure. researchgate.net Similarly, trifluoromethyl-containing isoquinoline-1,3(2H,4H)-diones can be prepared via a radical trifluoromethylation/cyclization of N-benzamides. researchgate.net The use of trifluoroacetic acid derivatives as a source for the trifluoromethyl group in the synthesis of trifluoromethyl derivatives of quinoline (B57606) and isoquinoline has also been reported. clockss.org Furthermore, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have been synthesized from 3',5'-bis(trifluoromethyl)acetophenone, demonstrating the utility of trifluoromethylated aromatic ketones as starting materials. nih.gov

Strategy Trifluoromethyl Building Block Reaction Type Product Ref.
From Trifluoroacetylacetylenes TrifluoroacetylacetyleneAddition/CyclizationTrifluoromethyl-substituted quinoline researchgate.net
From N-Benzamides CF₃SO₂NaRadical Trifluoromethylation/CyclizationTrifluoromethyl-containing isoquinoline-1,3(2H,4H)-dione researchgate.net
From Trifluoroacetic Acid Derivatives Trifluoroacetic anhydrideWittig-type reactionTrifluoromethyl-substituted isoquinoline clockss.org
From Trifluoromethylated Ketones 3',5'-Bis(trifluoromethyl)acetophenoneCondensation/Cyclization3,5-Bis(trifluoromethyl)phenyl-substituted heterocycle nih.gov

Methodologies for Hydroxyl Group Functionalization at the 5-Position

The introduction of a hydroxyl group at the 5-position of the isoquinoline nucleus can be challenging due to the directing effects of the nitrogen atom. However, several methods have been developed to achieve this functionalization.

Direct C-H hydroxylation of heterocycles is a highly sought-after transformation. A recently developed method allows for the meta-selective hydroxylation of pyridines, quinolines, and isoquinolines. nih.govresearchgate.net This approach proceeds through the formation of a dearomatized oxazinoaza-arene intermediate, which then undergoes regioselective hydroxylation at the C3-position (corresponding to the 5-position of the isoquinoline) upon treatment with an electrophilic peroxide.

Alternatively, the hydroxyl group can be introduced by utilizing a starting material that already contains a protected hydroxyl group or a precursor that can be readily converted to a hydroxyl group. For instance, the synthesis of 6-bromo-4-hydroxyquinoline has been achieved through the decarboxylation of 2-carboxy-4-hydroxy-6-bromoquinoline. prepchem.com While this example pertains to a quinoline, similar strategies could be envisioned for isoquinolines. Another approach involves the synthesis of a bromo-substituted isoquinoline, such as 5-bromoisoquinoline, which can then undergo further functionalization. orgsyn.org The synthesis of various substituted isoquinolines, including those with hydroxyl groups, has been documented, often involving multi-step sequences. acs.org

Method Substrate Type Key Reagents/Steps Product Ref.
meta-Selective C-H Hydroxylation IsoquinolineFormation of oxazinoaza-arene, Electrophilic peroxide5-Hydroxyisoquinoline nih.govresearchgate.net
Decarboxylation Carboxy-hydroxy-bromoquinolineHeatHydroxy-bromoquinoline prepchem.com
Functionalization of Bromo-isoquinoline 5-BromoisoquinolineFurther synthetic stepsSubstituted isoquinolines orgsyn.org

Oxidative Transformations of Isoquinolin-5-ol Precursors

The direct oxidation of isoquinolin-5-ol presents a potential, albeit challenging, route for further functionalization. The phenolic nature of the isoquinolin-5-ol core makes it susceptible to oxidation, which can be harnessed for synthetic purposes. While direct oxidative coupling to introduce a trifluoromethyl group is not a standard transformation, oxidative processes can be employed to activate the isoquinoline nucleus or install precursors for subsequent trifluoromethylation. For instance, iodine-catalyzed oxidative C-H functionalization has been used on isoquinolines to create complex products like isoquinoline-1,3,4(2H)-triones under metal-free conditions. rsc.org Such methods highlight that the isoquinoline core can undergo significant oxidative transformation, which could potentially be adapted to create a handle for introducing the desired trifluoromethyl group at the C6 position.

Directed Functionalization at the Hydroxyl-Bearing Position

The hydroxyl group of an isoquinolin-5-ol precursor is a powerful directing group in electrophilic aromatic substitution, preferentially activating the ortho and para positions. In the case of isoquinolin-5-ol, this corresponds to the C6 and C8 positions. imperial.ac.ukarsdcollege.ac.inquimicaorganica.orgyoutube.comstackexchange.com This inherent reactivity can be exploited to regioselectively introduce substituents. For example, nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitroisoquinoline, demonstrating substitution on the carbocyclic ring. arsdcollege.ac.instackexchange.com

A more precise strategy for functionalization is Directed ortho Metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.org In this technique, a directing metalation group (DMG) complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The hydroxyl group of isoquinolin-5-ol, or a protected derivative like a carbamate, can act as a DMG. wikipedia.orgorganic-chemistry.orguwindsor.canih.gov This would generate a lithiated species at the C6 position, which can then be quenched with an electrophilic trifluoromethylating agent to install the CF3 group with high regioselectivity. This method avoids the potential mixture of isomers often seen in classical electrophilic substitution. wikipedia.org

Transition-Metal Catalyzed Syntheses of Trifluoromethylated Isoquinolines

Modern synthetic chemistry heavily relies on transition-metal catalysis to construct complex molecular architectures with high efficiency and selectivity. Several powerful methods have emerged for the synthesis of trifluoromethylated isoquinolines.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. To synthesize this compound, a plausible strategy involves the coupling of a suitably functionalized isoquinolin-5-ol precursor with a trifluoromethyl source. This typically requires a precursor such as 6-halo-isoquinolin-5-ol (e.g., bromo- or iodo-). The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethyl-bearing reagent and subsequent reductive elimination to yield the final product. nih.gov While direct trifluoromethylation can be challenging, related transformations, such as the palladium-catalyzed coupling of aryl trifluoroacetates with organoboron compounds to produce trifluoromethyl ketones, demonstrate the feasibility of Pd-catalyzed reactions involving trifluoromethyl groups. nih.gov

Copper-Catalyzed Cyclization Processes

Copper-catalyzed reactions offer a cost-effective and powerful alternative for constructing heterocyclic rings. One efficient method for isoquinoline synthesis is the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov This protocol proceeds in water under mild conditions and without the need for additional ligands. By starting with an (E)-2-alkynylaryl oxime precursor that already contains a trifluoromethyl group at the desired position on the aryl ring, this method could be adapted to produce 6-(trifluoromethyl)isoquinoline (B1321889) derivatives. nih.gov Furthermore, copper catalysis has been successfully employed in the synthesis of related trifluoromethylated heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, through a cascade cyclization/oxidation/aromatization process. researchgate.net Copper-catalyzed methods have also been used for the direct trifluoromethylation of alkenes and isoquinoline N-oxides using reagents like the Togni reagent, showcasing the versatility of copper in C-CF3 bond formation. rsc.orgrsc.orgresearchgate.net

Rhodium(III)-Catalyzed C–H Activation and Cascade Reactions

Rhodium(III)-catalyzed C–H activation has become a prominent strategy for the efficient and atom-economical synthesis of isoquinolines and their derivatives. morressier.com These reactions typically involve the use of a directing group on a benzaldehyde (B42025) or benzoyl hydrazine (B178648) precursor, which guides the rhodium catalyst to activate an ortho C-H bond. rsc.orgnih.govnih.gov The resulting rhodacycle intermediate then undergoes annulation with a coupling partner, such as an alkyne, in a cascade process to construct the isoquinoline ring. rsc.orgnih.gov This method is highly regioselective and tolerates a broad range of functional groups. By employing a substituted benzaldehyde or related precursor bearing a trifluoromethyl group, this powerful cascade reaction could be readily applied to the synthesis of 6-(trifluoromethyl)isoquinolines. organic-chemistry.org

Visible Light Mediated Reactions for Fluorinated Heterocycles

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions under mild conditions. researchgate.netrsc.orgcitedrive.com This approach is particularly well-suited for the introduction of fluorinated groups. The general mechanism involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process with a trifluoromethyl source (e.g., Togni's reagent or triflyl chloride). This generates a highly reactive trifluoromethyl radical (•CF3). This radical can then be used in the trifluoromethylation of heterocycles like quinolines and indoles. researchgate.netrsc.orgcitedrive.com This method allows for the direct C-H trifluoromethylation of a pre-formed isoquinolin-5-ol ring or can be incorporated into a tandem reaction that constructs the heterocyclic framework. researchgate.netbeilstein-journals.org

Interactive Data Tables

Table 1: Comparison of Transition-Metal Catalyzed Synthetic Methods

MethodCatalyst SystemTypical PrecursorsKey Transformation
Palladium-Catalyzed Cross-Coupling Pd(0) complex with phosphine (B1218219) ligands6-Halo-isoquinolin-5-ol, CF3-source (e.g., TMSCF3)C-X/C-CF3 cross-coupling
Copper-Catalyzed Cyclization Cu(I) salt (e.g., CuI)ortho-Alkynylaryl oxime with a CF3 groupIntramolecular cyclization/aromatization
Rhodium(III)-Catalyzed C-H Activation [RhCp*Cl2]2 with a silver oxidantBenzoyl derivative with a directing group and a CF3 group, alkyneDirected C-H activation and annulation cascade
Visible Light Photoredox Catalysis Ru or Ir-based photocatalyst, or organic dyeIsoquinolin-5-ol, CF3-radical source (e.g., Togni reagent)Generation of •CF3 radical and addition to heterocycle

Reactivity Profile of the Isoquinoline Nucleus

The isoquinoline core is a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. This fusion results in a non-uniform distribution of electron density, which governs its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline molecule preferentially occurs on the more electron-rich benzene ring, primarily at positions 5 and 8. quimicaorganica.org This preference is due to the greater stability of the cationic intermediate (arenium ion) formed during the reaction, which can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.orgmasterorganicchemistry.com

In the case of this compound, the directing effects of the two substituents on the benzene ring must be considered:

Hydroxyl (-OH) group at C5: The hydroxyl group is a powerful activating group and is ortho, para-directing. vaia.com This means it strongly encourages electrophilic attack at positions ortho (C4 and C6) and para (C8) to itself.

Trifluoromethyl (-CF₃) group at C6: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.comnih.gov It is a deactivating group and a meta-director, favoring substitution at positions meta (C5 and C7) to itself. vaia.com

The combined influence of these two groups presents a complex scenario. The powerful activating and directing effect of the hydroxyl group at C5 would strongly favor substitution at C4 and C8. The deactivating, meta-directing CF₃ group at C6 would disfavor substitution at C5 and C7. Therefore, electrophilic attack is most likely to occur at the C4 and C8 positions, driven by the activating nature of the phenolic hydroxyl group. The pyridine ring remains less reactive towards electrophiles due to its inherent electron-deficient character. quimicaorganica.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent TypePredicted Primary Product(s)Rationale
Nitrating Agent (e.g., HNO₃/H₂SO₄)4-Nitro-6-(trifluoromethyl)isoquinolin-5-ol and/or 8-Nitro-6-(trifluoromethyl)isoquinolin-5-olThe -OH group is a strong ortho, para-director, activating positions 4 and 8.
Halogenating Agent (e.g., Br₂/FeBr₃)4-Bromo-6-(trifluoromethyl)isoquinolin-5-ol and/or 8-Bromo-6-(trifluoromethyl)isoquinolin-5-olThe -OH group's directing effect overcomes the deactivating nature of the -CF₃ group.
Sulfonating Agent (e.g., fuming H₂SO₄)This compound-4-sulfonic acid and/or this compound-8-sulfonic acidThe reaction is directed to the positions activated by the hydroxyl group.

The pyridine portion of the isoquinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 position. iust.ac.irshahucollegelatur.org.in This reactivity is enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group on the adjacent benzene ring, which further reduces electron density throughout the heterocyclic system.

Reactions such as the Chichibabin amination, involving sodium amide (NaNH₂), typically occur at C1 in isoquinolines, leading to the formation of 1-aminoisoquinolines. shahucollegelatur.org.in Similarly, organometallic reagents like Grignard reagents and organolithiums add to the C1 position. iust.ac.iryoutube.com The initial addition product is a dihydroisoquinoline, which can then be oxidized to yield the C1-substituted isoquinoline. iust.ac.ir For this compound, nucleophilic attack would be expected to proceed regioselectively at the C1 position.

Influence and Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is a unique substituent that profoundly alters the chemical and physical properties of the isoquinoline ring.

The -CF₃ group exerts a powerful, electron-withdrawing inductive effect (-I) due to the extreme electronegativity of fluorine atoms. vaia.comnih.gov This effect significantly decreases the electron density of the aromatic ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. vaia.com The -CF₃ group's influence also lowers the basicity of the isoquinoline nitrogen atom. wikipedia.org

Table 2: Physicochemical Effects of the Trifluoromethyl Group

PropertyInfluence of -CF₃ GroupRationale
Electron Density DecreasesStrong inductive electron withdrawal (-I effect) by fluorine atoms. nih.gov
Basicity DecreasesReduced electron density on the nitrogen atom. wikipedia.org
Lipophilicity (logP) IncreasesThe group is hydrophobic and sterically distinct from a methyl group. tcichemicals.com
Reactivity to Electrophiles Decreases (Deactivating)The ring is made less nucleophilic. vaia.com
Reactivity to Nucleophiles IncreasesThe ring is made more electrophilic. iust.ac.irshahucollegelatur.org.in

While the C-F bond is exceptionally strong, making the trifluoromethyl group generally stable, it can participate in chemical transformations under specific conditions. tcichemicals.comnih.gov The -CF₃ group is typically robust and unreactive under standard synthetic conditions. tcichemicals.com However, reactions involving its transformation have been developed. For instance, in the presence of strong Brønsted superacids, trifluoromethyl-substituted arenes can undergo protolytic defluorination, leading to the formation of reactive electrophilic species like acylium cations. nih.gov

Furthermore, when activated by an appropriately positioned ortho- or para-amino group, the trifluoromethyl group can become reactive towards strong nucleophiles. In these cases, the carbon atom of the -CF₃ group can be incorporated into a new heterocyclic ring through a series of internal nucleophilic displacement steps that eliminate the fluorine atoms. clockss.org While this compound does not have this specific amino substitution pattern, these studies highlight that the reactivity of the -CF₃ group is not entirely inert and is dependent on the molecular context.

Transformations Involving the Phenolic Hydroxyl Group

The hydroxyl group at the C5 position imparts phenolic character to the molecule, as it is attached directly to the aromatic carbocycle. iust.ac.irlibretexts.org This group is a key handle for derivatization. Unlike aliphatic alcohols, the direct nucleophilic substitution of the phenolic -OH group is not a feasible reaction pathway. libretexts.org However, it readily undergoes reactions at the oxygen atom.

Common transformations include:

Etherification: The phenolic proton is acidic and can be removed by a suitable base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to form the corresponding O-alkylated ether.

Esterification: The hydroxyl group can be acylated by reacting with acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form phenyl esters.

O-Arylation: Reactions like the Ullmann condensation can be used to form diaryl ethers, though this typically requires a copper catalyst and harsh reaction conditions.

These derivatizations allow for the modification of the molecule's steric and electronic properties, which can be useful for structure-activity relationship studies in various chemical contexts.

Oxidation and Reduction Chemistry of the Hydroxyl Functionality

The hydroxyl group at the 5-position of the isoquinoline ring is a prime site for oxidation and reduction reactions, leading to the formation of quinones and reduced derivatives, respectively.

Oxidation: The oxidation of the hydroxyl group in this compound can lead to the formation of the corresponding p-quinone, 6-(trifluoromethyl)isoquinoline-5,8-dione. While specific studies on this exact transformation are not extensively documented in readily available literature, the oxidation of similar hydroxyisoquinoline systems is a known chemical transformation. Reagents such as Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for the oxidation of phenols and their heterocyclic analogues to quinones. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position may influence the redox potential of the molecule, potentially requiring tailored oxidation conditions.

Reduction: The reduction of the hydroxyl functionality is less common than its derivatization. However, catalytic hydrogenation of the heterocyclic ring system is a plausible transformation. Under specific catalytic conditions, typically employing catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere, the pyridine ring of the isoquinoline nucleus can be reduced to a tetrahydroisoquinoline. This transformation would yield 6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-ol, a scaffold with a more flexible, three-dimensional structure. The specific conditions for such a reduction would need to be optimized to achieve selectivity for the heterocyclic ring without affecting the trifluoromethyl or hydroxyl groups.

Nucleophilic Substitutions and Derivatizations at the 5-Position

The hydroxyl group at the 5-position is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and derivatization reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted to ethers and esters through O-alkylation and O-acylation, respectively.

O-Alkylation (Etherification): The Williamson ether synthesis is a classical and widely used method for this transformation. youtube.com It involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.comyoutube.com This reaction provides access to a diverse range of alkoxy derivatives.

O-Acylation (Esterification): Esters can be synthesized by reacting the hydroxyl group with acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. organic-chemistry.org The Mitsunobu reaction offers a mild alternative for both ether and ester formation, utilizing triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid or another alcohol. wikipedia.orgnih.govorganic-chemistry.org

Reaction TypeReagents and ConditionsProduct Type
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)5-Alkoxy-6-(trifluoromethyl)isoquinoline
O-AcylationAcyl chloride/anhydride, Base (e.g., Pyridine)6-(Trifluoromethyl)isoquinolin-5-yl ester
Mitsunobu ReactionPPh₃, DEAD/DIAD, Carboxylic acid/AlcoholEster/Ether

Table 1: Common Derivatization Reactions at the 5-Position Hydroxyl Group.

Site-Selective Functionalization and Scaffold Modification

Beyond the derivatization of the hydroxyl group, the isoquinoline scaffold itself can be functionalized at various positions to introduce further structural diversity. The electronic properties of the trifluoromethyl group and the nitrogen atom in the isoquinoline ring play a crucial role in directing these reactions.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. organic-chemistry.org For the 6-(trifluoromethyl)isoquinoline system, the regioselectivity of C-H functionalization is influenced by the directing effects of the existing substituents and the reaction mechanism. Palladium-catalyzed C-H arylation, for instance, could potentially be directed to specific positions on either the benzene or pyridine ring of the isoquinoline core, depending on the ligand and reaction conditions employed. nih.gov The development of regioselective C-H functionalization methods for this specific scaffold would be highly valuable for rapidly accessing novel analogues. nih.govbeilstein-journals.org

Halogenation and Cross-Coupling Reactions: The introduction of a halogen atom onto the isoquinoline ring provides a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

Halogenation: Electrophilic halogenation of the isoquinoline ring can be achieved using various halogenating agents. The regioselectivity of this reaction would be influenced by the electronic nature of the trifluoromethyl and hydroxyl groups.

Suzuki-Miyaura Coupling: Once a halogenated derivative, for example, a bromo- or iodo-substituted this compound, is obtained, it can undergo palladium-catalyzed Suzuki-Miyaura coupling with a wide range of boronic acids or esters. researchgate.netbeilstein-journals.orgpsu.edubeilstein-journals.orgresearchgate.net This reaction is a robust method for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents.

Sonogashira Coupling: Similarly, the Sonogashira coupling reaction allows for the formation of carbon-carbon bonds between a halogenated isoquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted isoquinolines, which can serve as precursors for further transformations or as final products with unique electronic and structural features.

Coupling ReactionReactantsCatalyst SystemProduct
Suzuki-MiyauraHalogenated Isoquinoline, Boronic Acid/EsterPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted Isoquinoline
SonogashiraHalogenated Isoquinoline, Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted Isoquinoline

Table 2: Key Cross-Coupling Reactions for Scaffold Modification.

Biological and Pharmacological Assessment of 6 Trifluoromethyl Isoquinolin 5 Ol and Its Analogues

Broad Spectrum Biological Activities of Isoquinoline (B145761) Derivatives

Isoquinoline and its derivatives represent a significant class of heterocyclic aromatic compounds, characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. semanticscholar.org This core structure is prevalent in numerous natural and synthetic compounds, bestowing upon them a wide array of pharmacological activities. semanticscholar.org The therapeutic potential of isoquinoline derivatives has been extensively explored, revealing their efficacy as anti-inflammatory, antioxidant, antimicrobial, antiviral, antitumor, and neuroprotective agents. nih.govnih.govnih.govwisdomlib.orgbenthamdirect.com

Anti-inflammatory and Antioxidant Effects

Isoquinoline derivatives have demonstrated notable anti-inflammatory and antioxidant properties. nih.govbenthamdirect.comresearchgate.net These compounds can mitigate inflammatory processes and combat oxidative stress, which is implicated in a variety of chronic diseases. mdpi.comnih.gov For instance, certain isoquinoline alkaloids have been shown to reduce inflammatory injury and oxidative stress damage in nerve cells. mdpi.comnih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and modulate the activity of antioxidant enzymes. nih.gov

The anti-inflammatory effects of some isoquinoline alkaloids are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of inflammatory mediators like TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov

Antimicrobial and Antiviral Potential

The isoquinoline scaffold is a key feature in many compounds exhibiting antimicrobial and antiviral activities. semanticscholar.orgwisdomlib.org Research has highlighted the potential of isoquinoline derivatives against a range of pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.netnih.gov

Specifically, various isoquinoline alkaloids have been evaluated for their in vitro antiviral and antimicrobial effects. nih.gov While some studies have reported limited antibacterial activity, significant antifungal and selective antiviral properties have been observed. nih.gov For example, certain isoquinoline alkaloids have shown selective inhibition against the Parainfluenza-3 (PI-3) virus, an RNA virus, but were inactive against the DNA virus Herpes simplex (HSV). nih.govresearchgate.net The antiviral mechanisms of isoquinoline-related alkaloids may involve interference with various stages of the viral life cycle. nih.gov

Furthermore, the development of novel isoquinoline derivatives continues to yield compounds with broad-spectrum antimicrobial properties. rsc.org Some synthetic isoquinoline derivatives have demonstrated high and broad-range bactericidal activity. nih.gov

Antitumor and Antiproliferative Activities

A significant area of research has focused on the antitumor and antiproliferative activities of isoquinoline derivatives. semanticscholar.orgnih.govnih.gov These compounds have shown the ability to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.gov

The anticancer effects of isoquinoline alkaloids are, in part, attributed to their interaction with critical cellular targets. nih.gov For example, some isoquinoline alkaloids can bind to DNA and microtubules, disrupting cellular processes essential for cancer cell proliferation. nih.gov The substitution pattern on the isoquinoline ring can significantly influence the antiproliferative activity. For instance, in a series of phenylaminoisoquinolinequinones, the position of the phenylamino (B1219803) group on the quinone nucleus was found to be a key determinant of their activity against human cancer cell lines. nih.gov

The trifluoromethyl group, present in 6-(Trifluoromethyl)isoquinolin-5-ol, has been incorporated into various heterocyclic structures, including pyridines, to enhance their anticancer potential. nih.gov Derivatives of 5-Trifluoromethyl-2'-deoxyuridine have also been investigated as antitumor agents. nih.gov

Neuroprotective Effects

Isoquinoline alkaloids have emerged as promising candidates for the development of neuroprotective agents. nih.gov These compounds have been shown to exert protective effects against neuronal injury and apoptosis, which are key pathological features of neurodegenerative diseases. nih.gov

The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted and include the reduction of oxidative stress, inhibition of neuroinflammation, and regulation of autophagy. mdpi.comnih.gov For example, certain alkaloids can protect nerve cells from oxidative damage by enhancing the activity of antioxidant enzymes. nih.gov They can also mitigate inflammatory responses in the brain by inhibiting the production of pro-inflammatory molecules. mdpi.comnih.gov

A novel compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), which is an ester of a trifluoromethyl-containing benzoic acid, has demonstrated robust neuroprotective effects in post-ischemic brain injury models. nih.gov This suggests the potential of trifluoromethylated compounds in the development of therapies for neurological disorders.

Investigation of Molecular Targets and Mechanisms of Action

The diverse pharmacological activities of isoquinoline derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating key cellular pathways.

Modulation of Enzyme and Receptor Activity

Isoquinoline derivatives are known to modulate the activity of various enzymes and receptors, which is a key aspect of their therapeutic effects. wisdomlib.org For instance, some isoquinoline alkaloids are known to be enzyme inhibitors. semanticscholar.org

In the context of cancer therapy, isoquinoline derivatives have been shown to target enzymes crucial for cancer cell survival. For example, some lamellarin derivatives, which possess a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are potent inhibitors of topoisomerase I, an enzyme involved in DNA replication and repair. rsc.org

Furthermore, isoquinoline derivatives have been developed as multi-receptor agents for central nervous system (CNS) disorders. nih.gov A series of novel isoquinolinone derivatives have been synthesized to target multiple receptors, including dopamine (B1211576) D2 and various serotonin (B10506) (5-HT) receptor subtypes, demonstrating their potential as antipsychotic agents. nih.gov

The metabolism of certain drugs containing a trifluoromethyl group has been shown to be mediated by cytochrome P450 (CYP) enzymes. For example, the metabolism of (S)-5,6-Difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, involves oxidation by CYP3A4 and CYP2B6. nih.gov This highlights the potential for enzymatic modulation in the biotransformation of trifluoromethyl-containing compounds.

Myosin Light Chain Kinase 4 (MYLK4) Inhibition

Myosin Light Chain Kinase (MYLK) is a crucial enzyme involved in the phosphorylation of the myosin light chain, a key event in muscle contraction and other cellular processes. nih.gov Some isoquinoline-based compounds have emerged as potent inhibitors of this kinase family. For instance, ellipticine (B1684216) (1) and isoellipticine (B8762577) (2), which can be synthesized from isoquinolin-5-ol (5), have demonstrated significant inhibitory activity against MYLK4, with IC50 values of 7.1 nM and 6.1 nM, respectively. nih.gov This suggests that the isoquinoline core is a viable scaffold for targeting MYLK4.

The presence of the trifluoromethyl group in this compound could further modulate this activity. While direct studies on this specific compound are lacking, the development of isoellipticine analogues from isoquinolin-5-ol highlights the potential for this class of compounds to serve as a foundation for novel MYLK4 inhibitors for conditions like acute myeloid leukemia (AML). nih.gov

Microtubule Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Their disruption is a validated strategy in cancer therapy. Certain isoquinoline derivatives have been shown to interfere with microtubule dynamics. Specifically, studies on 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives revealed that compounds possessing a hydroxyl group were active in inhibiting tubulin polymerization. nih.gov These active hydroxy derivatives are believed to bind to the colchicine-binding site on tubulin, thereby preventing its polymerization. nih.gov

Given that this compound possesses a hydroxyl group at the 5-position, it is plausible that it could exhibit similar microtubule-destabilizing properties. This is further supported by findings that some kinase inhibitors can also depolymerize microtubules, acting as dual-target agents. nih.gov The precise impact of the trifluoromethyl group at the 6-position on this activity remains to be experimentally determined.

Kinase Activity Modulation

The quinoline (B57606) and isoquinoline scaffolds are prevalent in a multitude of kinase inhibitors, including several FDA-approved drugs. ekb.egnih.gov These heterocyclic systems are well-suited to fit into the ATP-binding pocket of various kinases. mit.edu The development of pyrazolo[3,4-g]isoquinolines has produced a new family of kinase inhibitors with diverse selectivity profiles, demonstrating the versatility of the isoquinoline core in this context. nih.gov

The hydroxyl group on this compound could play a significant role in its kinase inhibitory potential. For instance, in studies of curcumin (B1669340) and its derivatives, the hydroxyl group was found to be crucial for modulating the activity of Protein Kinase C (PKC) isoforms. nih.gov Similarly, in the case of flavonoid inhibitors of inositol (B14025) polyphosphate kinases, the removal of specific hydroxyl groups led to a decrease in inhibitory activity. unc.edu Therefore, the 5-hydroxyl group of the target compound could form key interactions within a kinase active site.

Structure-Activity Relationship (SAR) Studies for Trifluoromethylated Isoquinolines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. researchgate.net For trifluoromethylated isoquinolines, SAR studies focus on the contributions of the isoquinoline core, the trifluoromethyl group, and other substituents.

Influence of Trifluoromethylation on Bioactivity and Metabolic Stability

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly alter its physicochemical and biological properties. researchgate.netnih.gov This modification is a common strategy in drug design for several reasons:

Enhanced Bioactivity : The strong electron-withdrawing nature of the -CF3 group can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets. researchgate.netnih.gov In some instances, replacing a methyl group with a trifluoromethyl group has been shown to increase biological activity by an order of magnitude. researchgate.net

Increased Lipophilicity : The -CF3 group is more lipophilic than a hydrogen atom or a methyl group, which can enhance membrane permeability and cellular uptake. researchgate.netmdpi.com

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govmdpi.com This can increase the half-life of a drug. Studies on picornavirus inhibitors have shown that a trifluoromethyl group can provide a "global protective effect" against hepatic metabolism. nih.gov

The table below summarizes the influence of the trifluoromethyl group on molecular properties.

PropertyInfluence of Trifluoromethyl GroupReferences
Bioactivity Can enhance binding affinity through favorable interactions. researchgate.net, nih.gov
Lipophilicity Increases lipophilicity, potentially improving membrane permeability. mdpi.com, researchgate.net
Metabolic Stability Increases resistance to oxidative metabolism, prolonging half-life. mdpi.com, nih.gov

Conformational and Steric Effects on Biological Interactions

The trifluoromethyl group is significantly larger than a hydrogen or fluorine atom and is more bulky than a methyl group. nih.govmdpi.com This steric bulk can have profound effects on the molecule's conformation and its ability to bind to a target protein.

Conformational Restriction : The size of the -CF3 group can restrict the rotation of nearby bonds, locking the molecule into a specific conformation that may be more or less favorable for binding.

Steric Hindrance : The bulkiness of the group can also lead to steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, it can also induce a better fit by occupying a hydrophobic pocket within the target protein. researchgate.net For example, hydrophobic groups like -CF3 can form strong interactions in hydrophobic sites of an inhibitor binding pocket, contributing to high potency. researchgate.net

Computational and Theoretical Characterization of 6 Trifluoromethyl Isoquinolin 5 Ol

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in structure-based drug design, helping to understand and predict the interactions between a ligand, such as 6-(trifluoromethyl)isoquinolin-5-ol, and a protein's binding site.

Molecular docking simulations are employed to predict how this compound binds to the active site of a target protein and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. mdpi.comosti.gov For isoquinoline (B145761) and quinoline (B57606) derivatives, docking studies have been crucial in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

The binding affinity is typically measured in kcal/mol, with more negative values indicating a stronger interaction. mdpi.comosti.gov Studies on similar quinoline-based compounds have shown binding energies ranging from -6.0 to over -10.0 kcal/mol for various protein targets. mdpi.comosti.gov For this compound, the hydroxyl (-OH) group at the 5-position can act as a hydrogen bond donor and acceptor, while the trifluoromethyl (-CF3) group at the 6-position can engage in hydrophobic and electrostatic interactions, potentially increasing binding affinity and metabolic stability. mdpi.com

Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase A-9.2ASP-184, LYS-72, LEU-130
Protease B-8.5HIS-41, CYS-145, GLU-166
GPCR C-7.8SER-203, PHE-290, TRP-327

Note: The data in this table is illustrative and based on typical results from docking studies of similar heterocyclic compounds. It does not represent experimentally verified results for this compound.

In silico techniques, particularly inverse virtual screening, can be used to identify potential biological targets for a given compound. nih.gov By docking this compound against a large library of protein structures, it is possible to identify proteins with which it has a high binding affinity. This approach helps to generate hypotheses about the compound's mechanism of action. nih.gov

Once potential targets are identified, pathway analysis can be performed to understand the biological pathways in which these proteins are involved. This can provide insights into the potential therapeutic applications or toxicological profile of the compound. For instance, if the compound is predicted to bind strongly to an enzyme like N-myristoyltransferase in Leishmania, it could be investigated as a potential antileishmanial agent. nih.gov Computational tools can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, guiding further experimental validation. mdpi.comresearchgate.netconsensus.app

Quantum Chemical and Spectroscopic Property Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods can predict a wide range of characteristics, from molecular geometry to reactivity and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can optimize the molecular geometry of this compound to its lowest energy state and predict various properties. rsc.org

Key parameters derived from DFT studies include:

Optimized Geometry: Provides precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Predicts the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. researchgate.net

Thermodynamic Properties: Calculates enthalpy, entropy, and Gibbs free energy.

Electronic Properties: Determines the dipole moment, polarizability, and hyperpolarizability. rsc.org

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the isoquinoline ring system. nih.govresearchgate.net DFT calculations can precisely map this influence through the analysis of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 2: Predicted Molecular Properties of this compound from DFT Calculations

PropertyPredicted Value (Illustrative)
Dipole Moment3.5 D
Polarizability15.2 ų
Gibbs Free Energy of Formation-150.7 kcal/mol
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV

Note: These values are hypothetical and representative of what a DFT study might yield for a molecule of this type.

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for determining a molecule's reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer interactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. nih.govrsc.org

Ionization Potential (IP ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (EA ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. nih.gov

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The presence of the electron-withdrawing -CF3 group is expected to lower both the HOMO and LUMO energy levels, making the molecule more electrophilic and potentially more reactive towards nucleophiles. nih.gov

Molecular Dynamics Simulations and Solution Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. mdpi.com By simulating the movements of atoms and molecules, MD can reveal conformational changes, interactions with solvent molecules, and the stability of ligand-protein complexes. nih.govscielo.org.mx

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Determine the preferred conformations of the molecule in an aqueous solution or other environments.

Study Solvation: Investigate how water molecules arrange around the solute, particularly around the polar hydroxyl group and the hydrophobic trifluoromethyl group.

Assess Binding Stability: When docked into a protein's active site, an MD simulation can assess the stability of the binding pose over time (e.g., 50-100 nanoseconds), providing a more realistic view of the interaction than static docking. nih.govscielo.org.mx The root-mean-square deviation (RMSD) of the ligand's position is often monitored to check for stability. mdpi.com

MD simulations complement docking and quantum chemical studies by introducing the dimensions of time and temperature, offering a more complete picture of the molecule's behavior in a biological context. mdpi.com

Conformational Dynamics and Stability Analysis

The conformational flexibility of this compound is a key determinant of its molecular interactions. The study of its dynamics and the relative stability of its conformers provides insight into the molecule's preferred shapes and energy landscapes. Conformational analysis involves the study of the energetics between different spatial arrangements of a molecule, known as rotamers, which arise from rotation around single bonds. lumenlearning.com The stability of these conformers is influenced by factors such as steric hindrance, torsional strain, and intramolecular interactions. libretexts.org

For substituted isoquinolines, the orientation of the trifluoromethyl and hydroxyl groups relative to the isoquinoline ring system is of particular interest. The bulky and electron-withdrawing trifluoromethyl group can significantly influence the conformational preferences of the molecule. Theoretical calculations are essential to map the potential energy surface and identify the most stable, low-energy conformations. While specific experimental or computational data for this compound is not available in the reviewed literature, general principles of conformational analysis suggest that the molecule would adopt a conformation that minimizes steric clash between the trifluoromethyl group, the hydroxyl group, and the adjacent hydrogen atoms on the aromatic ring. The interplay between the repulsive steric forces and potential intramolecular hydrogen bonding involving the hydroxyl group would be a critical factor in determining the most stable conformer.

Table 1: Key Factors Influencing Conformational Stability

FactorDescriptionPotential Impact on this compound
Steric Hindrance Repulsive interactions between non-bonded atoms or groups in close proximity.The trifluoromethyl group's size will likely dictate its preferred orientation to minimize steric strain with the rest of the molecule.
Torsional Strain The energy penalty associated with eclipsed conformations around single bonds.Rotation around the bond connecting the trifluoromethyl group to the isoquinoline ring will have specific energy minima and maxima.
Intramolecular Hydrogen Bonding A non-covalent interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom.The hydroxyl group may form a hydrogen bond with the nitrogen of the isoquinoline ring or potentially with a fluorine atom of the trifluoromethyl group, influencing conformational preference.
Electronic Effects The influence of electron-withdrawing or -donating groups on molecular geometry and stability.The highly electron-withdrawing trifluoromethyl group will affect the electron distribution in the isoquinoline ring, which can have subtle effects on bond lengths and angles.

Solvent Interaction and Aggregation Phenomena

The interaction of this compound with solvents is crucial for understanding its solubility, reactivity, and self-assembly behavior. Solvent effects can play a significant role in chemical processes, including reaction rates and equilibria. pnas.org The nature of the solvent, whether polar or non-polar, protic or aprotic, will dictate the types of intermolecular forces at play.

For this compound, the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting isoquinoline nitrogen atom suggests that its interactions with protic solvents like water or alcohols would be significant. These interactions would involve the formation of hydrogen bonds between the solute and solvent molecules. In contrast, in non-polar solvents, weaker van der Waals forces would dominate. The trifluoromethyl group, being lipophilic, would favor interactions with non-polar environments.

Aggregation, or the self-assembly of molecules, is another phenomenon that can be influenced by solvent interactions. In certain solvents, molecules of this compound might associate with each other through intermolecular hydrogen bonding or π-π stacking of the aromatic isoquinoline rings. The extent of aggregation would depend on the concentration of the solute and the nature of the solvent. A solvent that strongly solvates the individual molecules would tend to discourage aggregation, while a solvent that interacts weakly with the solute might promote self-assembly.

Table 2: Potential Solvent Interactions with this compound

Solvent TypePrimary Interaction TypeExpected Effect on this compound
Polar Protic (e.g., Water, Ethanol) Hydrogen BondingStrong solvation of the hydroxyl group and the isoquinoline nitrogen, potentially leading to good solubility.
Polar Aprotic (e.g., Acetone, DMSO) Dipole-Dipole InteractionsSolvation of the polar parts of the molecule.
Non-Polar (e.g., Hexane, Toluene) Van der Waals ForcesWeaker interactions, likely leading to lower solubility. The trifluoromethyl group may enhance solubility in fluorinated solvents.

While detailed computational studies on the specific solvent interactions and aggregation phenomena of this compound are yet to be reported, these general principles provide a framework for predicting its behavior in different chemical environments. Further research employing molecular dynamics simulations and quantum mechanical calculations would be necessary to provide a quantitative understanding of these complex processes.

Future Directions and Interdisciplinary Research Perspectives

Exploration of Unexplored Synthetic Routes and Methodologies

The synthesis of trifluoromethylated heterocyclic compounds is an area of intense research due to the unique properties imparted by the trifluoromethyl group. While specific synthetic routes for 6-(Trifluoromethyl)isoquinolin-5-ol are not extensively documented in publicly available literature, several methodologies applied to related structures could be adapted and explored.

Future synthetic explorations could focus on novel strategies that offer improved efficiency, selectivity, and milder reaction conditions. One promising approach is the use of radical trifluoromethylation. For instance, methods utilizing reagents like the Togni reagent for the trifluoromethylation of isonitriles have proven effective for creating 1-trifluoromethylated isoquinolines and could potentially be adapted. nih.gov

Another avenue for investigation is the late-stage functionalization of the isoquinoline (B145761) core. This would involve developing methods to introduce the trifluoromethyl group and the hydroxyl group onto a pre-existing isoquinoline scaffold. Such an approach would be highly valuable for creating a library of related compounds for structure-activity relationship (SAR) studies.

Furthermore, the development of one-pot synthesis, such as the tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization used to create 5,6-dihydropyrazolo[5,1-a]isoquinolines, could inspire novel routes to trifluoromethylated isoquinolinols. nih.gov

Table 1: Potential Synthetic Methodologies for Exploration

MethodologyPotential AdvantagesKey Reagents/Conditions (Hypothetical)
Radical TrifluoromethylationHigh efficiency, transition-metal-freeTogni reagent, radical initiator
Late-Stage C-H FunctionalizationAccess to diverse analoguesPhotoredox catalysis, directing groups
Novel Cyclization StrategiesConvergent synthesis, step economyTransition-metal-catalyzed annulation

Deeper Mechanistic Elucidation of Biological Activities

The biological activities of this compound remain largely uncharacterized. The presence of the trifluoromethyl group, known to enhance metabolic stability and receptor binding affinity, suggests that this compound could be a valuable candidate for biological screening.

Future research should prioritize broad-based biological screening to identify potential therapeutic areas. Based on the activities of other isoquinoline-containing molecules, this could include assays for anticancer, antimicrobial, and anti-inflammatory properties. nih.gov For example, certain isoquinolinone derivatives have shown promise as kinase inhibitors. justia.com

Once a biological activity is identified, in-depth mechanistic studies will be crucial. This would involve identifying the molecular target(s) through techniques such as affinity chromatography, proteomics, and genetic screening. Subsequent validation of the target and elucidation of the binding mode through biophysical methods and structural biology will provide a deeper understanding of its mechanism of action.

Computational approaches, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets and to rationalize observed structure-activity relationships.

Development of Advanced Functional Materials

The unique electronic and photophysical properties of fluorinated aromatic compounds make them attractive candidates for the development of advanced functional materials. The integration of a trifluoromethyl group into the isoquinoline scaffold could lead to materials with novel optical, electronic, or sensing capabilities.

One area of exploration is the use of this compound as a building block for organic light-emitting diodes (OLEDs) or other organic electronic devices. The trifluoromethyl group can influence the HOMO/LUMO energy levels, potentially leading to improved charge injection and transport properties.

Furthermore, the isoquinoline nitrogen and the phenolic hydroxyl group provide sites for coordination with metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as switchable gas sorption or photoluminescence.

The development of chemosensors is another promising direction. The fluorescence of the isoquinoline core could be modulated by the binding of specific analytes to the hydroxyl group, forming the basis for a fluorescent sensor.

Table 2: Potential Applications in Functional Materials

Material TypePotential ApplicationKey Property Conferred by this compound
Organic ElectronicsOLEDs, OFETsModified electronic properties, enhanced stability
Metal-Organic FrameworksGas storage, catalysisCoordination sites, tailored pore environments
Fluorescent SensorsAnalyte detectionEnvironment-sensitive fluorescence

Synergistic Integration of Synthetic, Biological, and Computational Approaches

A truly comprehensive understanding of this compound will require a synergistic and interdisciplinary research approach that combines synthetic chemistry, biological evaluation, and computational modeling.

This integrated workflow would begin with the development of efficient and versatile synthetic routes to this compound and a library of its derivatives. These compounds would then undergo systematic biological screening to identify and validate any therapeutic potential.

Simultaneously, computational studies can be employed to guide the synthetic efforts by predicting the properties of designed molecules and to help interpret the biological data by modeling interactions with potential targets. For instance, computational screening of virtual compound libraries can prioritize the synthesis of the most promising candidates.

The results from the biological testing would, in turn, feed back into the design and synthesis of new generations of compounds with improved activity and selectivity. This iterative cycle of design, synthesis, and testing, informed by computational insights, will be the most effective strategy to unlock the full potential of this compound and its analogues.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(Trifluoromethyl)isoquinolin-5-ol, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Routes : Start with functionalization of the isoquinoline scaffold. A Friedel-Crafts alkylation or transition-metal-catalyzed trifluoromethylation (e.g., using CF₃Cu or Togni’s reagent) could introduce the trifluoromethyl group at the 6-position. Evidence from similar isoquinolin-5-ol derivatives suggests nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura) as viable pathways .
  • Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor progress via TLC or HPLC. For example, in the synthesis of 6-(Piperidin-1-Ylmethyl)Isoquinolin-5-ol, ethyl acetate/n-hexane (1:3) was used for purification, yielding 87% .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Characterization : Use a combination of ¹H/¹³C NMR to confirm regiochemistry and purity. For instance, aromatic protons in isoquinolin-5-ol derivatives exhibit distinct splitting patterns (e.g., δ 7.10–8.41 ppm for aryl protons in CDCl₃) .
  • Supplementary Methods : High-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography for absolute configuration determination.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group at the 6-position affect the electronic properties and reactivity of isoquinolin-5-ol derivatives?

Methodological Answer:

  • Electronic Effects : The -CF₃ group decreases electron density at the isoquinoline core, as shown by Hammett substituent constants (σₚ ≈ 0.54). This enhances electrophilic substitution at electron-rich positions (e.g., 8-position).
  • Experimental Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare experimental NMR chemical shifts with computed values to validate electronic effects .

Q. What strategies can mitigate competing side reactions (e.g., ring hydroxylation or CF₃ group displacement) during functionalization of this compound?

Methodological Answer:

  • Side Reaction Mitigation :
    • Use protecting groups (e.g., silyl ethers) for the 5-hydroxyl group during alkylation or acylation.
    • Employ mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to avoid CF₃ cleavage.
    • Monitor reaction progress via in situ IR spectroscopy to detect intermediates.

Q. How can computational modeling predict the biological activity of this compound derivatives, particularly in drug discovery contexts?

Methodological Answer:

  • In Silico Approaches :
    • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs).
    • Use QSAR models to correlate substituent effects (e.g., -CF₃, -OH) with bioactivity. For example, derivatives in EP 4 374 877 A2 were designed as kinase inhibitors, suggesting similar applications for this compound .

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